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Compound of Interest

Compound Name: 3,6-Diamino-10-methylacridinium

CAS No.: 837-73-0

Cat. No.: B1216087

Get Quote

Executive Summary
Acriflavine is a fluorescent acridine dye mixture (3,6-diamino-10-methylacridinium chloride

and 3,6-diaminoacridine) historically used as a topical antiseptic.[1][2] Recently, it has gained

renewed significance in oncology drug development as a potent inhibitor of Hypoxia-Inducible

Factor 1 (HIF-1) dimerization.

Despite its utility, Acriflavine presents imaging challenges due to its broad excitation spectrum

and potential for phototoxicity. This guide provides validated microscopy configurations and

protocols to maximize signal-to-noise ratios (SNR) while minimizing photobleaching and

crosstalk in multiplexed assays.

Photophysical Profile & Technical Specifications
Understanding the spectral behavior of Acriflavine is critical for filter selection. Unlike modern

synthetic fluorophores (e.g., Alexa Fluor), Acriflavine is a mixture, leading to broader spectral

peaks dependent on solvent and pH.
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Table 1: Spectral Characteristics
Parameter Value Notes

Excitation Max (ngcontent-ng-

c567981813="" _nghost-ng-

c1980439775="" class="inline

ng-star-inserted">

)

436 nm (Primary)

Secondary shoulder at ~460-

480 nm allows use of 488 nm

lasers.

Emission Max (

)
520 nm (Green)

Broad tail extending into

yellow/orange (up to 600 nm).

Stokes Shift ~84 nm
Large shift reduces self-

quenching artifacts.

Quantum Yield (

)
~0.54 (in water)

High brightness; comparable

to Fluorescein.

Solubility Water, Ethanol, DMSO
Stock solutions are stable in

DMSO at -20°C.

Binding Mode Intercalation

Binds between nucleic acid

base pairs; fluorescence

increases upon binding.

Hardware Configuration & Optical Path
To detect Acriflavine with high specificity, the optical path must be tuned to reject its broad

emission tail if multiplexing with red fluorophores (e.g., Propidium Iodide or RFP).

Light Source Selection
Widefield (LED/Arc): A 430–450 nm LED source is optimal, targeting the true peak.

Confocal (Laser): A 488 nm Argon or Solid-State laser is standard. While off-peak (~30%

efficiency), the high quantum yield of Acriflavine compensates sufficiently for nuclear

imaging. A 405 nm laser can also excite Acriflavine but may increase autofluorescence from

cellular metabolites (NADH).
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Filter Cube Recommendations
Excitation Filter: 436/20 nm (Bandpass) OR 470/40 nm (if using standard GFP cubes).

Dichroic Mirror: 495 nm (Longpass).

Emission Filter: 520/40 nm (Bandpass). Critical: Avoid longpass emission filters (e.g., >515

nm LP) in multiplex assays, as Acriflavine will bleed into the PE/Rhodamine channel.

Visual Workflow: Optical Configuration
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Figure 1: Optimized optical path for Acriflavine detection, prioritizing bandpass emission filters

to reduce spectral bleed-through.

Protocol A: Nuclear Counterstaining (Fixed Cells)
This protocol is designed for general nuclear visualization.[2] Acriflavine is an excellent

alternative to DAPI when UV excitation is unavailable or damaging to the sample.

Reagents
Stock Solution: 10 mM Acriflavine hydrochloride in DMSO. Store at -20°C.

Fixative: 4% Paraformaldehyde (PFA) in PBS.[3]

Permeabilization: 0.1% Triton X-100 in PBS.

Step-by-Step Procedure
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Fixation: Incubate cells in 4% PFA for 15 minutes at room temperature (RT).

Wash: Rinse 3x with PBS (5 min each).

Permeabilization: Incubate in 0.1% Triton X-100/PBS for 10 minutes.

Staining:

Dilute Stock to 1–5 µM in PBS.[1]

Note: High concentrations (>10 µM) cause cytoplasmic background due to RNA binding.

Incubate for 15 minutes at RT in the dark.

Differentiation (Optional): If background is high, dip slides briefly in 70% acid-alcohol (1%

HCl in 70% Ethanol) for 2-5 seconds, then immediately wash. This removes non-intercalated

dye.[2][4]

Mounting: Mount with an antifade reagent (e.g., Fluoromount-G). Do not use mounting media

containing DAPI.

Protocol B: HIF-1α Inhibition Assay (Drug
Screening)
Acriflavine inhibits HIF-1α/HIF-1β dimerization.[1][5][6] This assay visualizes the drug's uptake

and correlates it with the downregulation of HIF-1 targets (e.g., VEGF) or direct nuclear

localization.

Mechanism of Action
Acriflavine binds directly to the PAS-B subdomain of HIF-1α and HIF-2α, preventing the

formation of the transcriptional complex.[5]

Visual Workflow: Mechanism & Assay Logic
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Figure 2: Mechanism of Acriflavine-mediated HIF-1 inhibition. The dye prevents the

heterodimerization necessary for transcriptional activity.

Experimental Steps
Cell Culture: Seed cancer cells (e.g., HeLa, PC-3) in 96-well black-walled plates.

Drug Treatment: Treat cells with Acriflavine (0.5 – 5 µM) for 4–24 hours under hypoxic

conditions (1% O2).

Live Imaging (Uptake):

Replace media with phenol-red-free imaging buffer.
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Image at Ex 488nm / Em 520nm.

Metric: Nuclear vs. Cytoplasmic intensity ratio. Acriflavine accumulates in the nucleus

upon successful intercalation.

Functional Readout (Immunofluorescence):

Fix cells as per Protocol A.

Stain for HIF-1α (using an antibody, detected via Cy5/647 channel to avoid Acriflavine

crosstalk).

Result: Acriflavine treatment should not lower HIF-1α protein levels (it affects activity, not

stability), but downstream targets (like VEGF) should decrease.

Troubleshooting & Optimization
Phototoxicity & ROS Generation
Acriflavine is a known photosensitizer; it generates Reactive Oxygen Species (ROS) upon blue

light excitation.

Impact: Rapid cell death in live-cell imaging; signal fading.

Solution: Use the lowest laser power possible (<2%). Limit exposure time to <100ms. Use

pulsed excitation if available.

Spectral Bleed-Through
Acriflavine's emission tail is long.

Problem: Signal appearing in the PE/Rhodamine/TRITC channel.

Solution:

Use a 520/40 nm bandpass filter (not a longpass).

If multiplexing, use Far-Red (647 nm) dyes for secondary targets instead of Orange/Red

(561 nm) dyes.
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Background Staining
Cause: RNA binding in the cytoplasm.

Solution: Treat fixed samples with RNase A (100 µg/mL) for 20 minutes at 37°C prior to

staining to ensure exclusive nuclear signal.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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